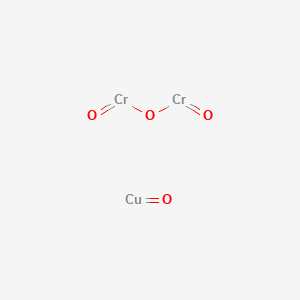
Oxocopper; Oxo-(oxochromiooxy)chrom
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Oxocopper; oxo-(oxochromiooxy)chromium has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in hydrogenation and oxidation reactions.
Biology: Investigated for its potential use in biological systems due to its catalytic properties.
Industry: Utilized in the production of pigments for ceramics and glass manufacturing.
Wirkmechanismus
Target of Action
It is known to be used as a hydrogenation catalyst , suggesting that its targets could be unsaturated organic compounds.
Mode of Action
As a catalyst, it likely facilitates the hydrogenation process by providing a surface for the reaction to occur, reducing the activation energy required for the reaction .
Result of Action
The result of CuCr2O4’s action is the facilitation of hydrogenation reactions . By reducing the activation energy required for these reactions, it allows them to proceed more efficiently.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxocopper; oxo-(oxochromiooxy)chromium can be synthesized through the high-temperature calcination of copper (II) oxide and chromium (III) oxide . Another method involves the thermal decomposition of copper chromate, which evolves oxygen at higher temperatures and decomposes to copper chromite . The traditional method is by the ignition of copper chromate: [ 2CuCrO_4 \rightarrow 2CuCrO_3 + O_2 ]
Industrial Production Methods
In industrial settings, copper chromite is often produced by the thermal decomposition of copper barium ammonium chromate. The resulting mixture can only be used in procedures that contain materials inert to barium, as barium is a product of the decomposition . The by-product copper oxide is removed using an acetic acid extraction, consisting of washing with the acid, decantation, and then heat drying of the remaining solid to yield isolated copper chromite .
Analyse Chemischer Reaktionen
Types of Reactions
Oxocopper; oxo-(oxochromiooxy)chromium undergoes various types of reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: It is commonly used as a hydrogenation catalyst.
Substitution: It can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Common reagents used with this compound include hydrogen for hydrogenation reactions and oxygen for oxidation reactions. The reactions typically occur under high-temperature conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, in hydrogenation reactions, oxocopper; oxo-(oxochromiooxy)chromium can reduce furfural to furfuryl alcohol and butyraldehyde to 1-butanol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper chromite (CuCr2O4): Similar in structure and catalytic properties.
Copper (II) oxide (CuO): Used in similar catalytic applications but lacks the chromium component.
Chromium (III) oxide (Cr2O3): Another catalyst used in oxidation reactions but does not contain copper.
Uniqueness
Oxocopper; oxo-(oxochromiooxy)chromium is unique due to its combination of copper and chromium, which provides distinct catalytic properties that are not present in compounds containing only one of these elements. This combination allows for a broader range of applications and enhanced catalytic efficiency .
Eigenschaften
CAS-Nummer |
12018-10-9 |
|---|---|
Molekularformel |
CrCuO |
Molekulargewicht |
131.54 g/mol |
IUPAC-Name |
oxocopper;oxo(oxochromiooxy)chromium |
InChI |
InChI=1S/Cr.Cu.O |
InChI-Schlüssel |
HFORGINKVIYNFC-UHFFFAOYSA-N |
SMILES |
O=[Cr]O[Cr]=O.O=[Cu] |
Kanonische SMILES |
[O].[Cr].[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















